Enhanced Lipophilicity (XLogP3) Relative to Des‑Methyl and Des‑Chloro Analogs
The target compound exhibits a computed XLogP3 value of 3.1 [1], which is 0.3 log units higher than that of 2‑chloro‑4‑iodobenzoic acid (XLogP3 2.8) [2] and 0.6 log units higher than that of 4‑iodo‑3‑methylbenzoic acid (XLogP3 2.5) [3]. This increase reflects the additive contribution of the chlorine and methyl substituents to overall lipophilicity. The higher logP may translate into improved membrane permeability for intracellular target engagement when incorporated into drug-like scaffolds.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2-Chloro-4-iodobenzoic acid: 2.8; 4-Iodo-3-methylbenzoic acid: 2.5 |
| Quantified Difference | ΔlogP +0.3 vs 2-Cl-4-I-benzoic acid; ΔlogP +0.6 vs 4-I-3-Me-benzoic acid |
| Conditions | PubChem XLogP3 3.0 algorithm, computed 2021–2026 |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, a key parameter in lead optimization for intracellular targets.
- [1] PubChem Compound Summary CID 153889323, 2-Chloro-4-iodo-3-methylbenzoic acid, National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary CID 821264, 2-Chloro-4-iodobenzoic acid, National Center for Biotechnology Information, 2026. View Source
- [3] PubChem Compound Summary CID 1517322, 4-Iodo-3-methylbenzoic acid, National Center for Biotechnology Information, 2026. View Source
